Sulfosuccinimidyl Palmitate Sodium
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Overview
Description
Sulfosuccinimidyl Palmitate Sodium is a chemical derivative that combines palmitic acid, a common sixteen-carbon saturated fatty acid, with a sulfosuccinimidyl ester group, and a sodium counterion to enhance its solubility in water . This compound is often used in biochemical research due to its ability to modify proteins and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfosuccinimidyl Palmitate Sodium is synthesized by reacting palmitic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfosuccinimidyl Palmitate Sodium primarily undergoes substitution reactions due to the presence of the reactive sulfosuccinimidyl ester group. This group can react with primary amines on proteins or other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products of these reactions are amide-linked conjugates of this compound with the target biomolecule .
Scientific Research Applications
Sulfosuccinimidyl Palmitate Sodium is widely used in scientific research for various applications:
Protein Modification: It is used to attach palmitic acid to proteins, which can affect their localization, stability, and function.
Membrane Dynamics: Research often focuses on understanding how lipid modifications influence membrane dynamics and protein activity.
Biological Studies: It is used to study the roles of lipid modifications in cellular signaling pathways.
Medical Research: This compound has been used in studies related to diabetes and cardiovascular diseases.
Mechanism of Action
Sulfosuccinimidyl Palmitate Sodium exerts its effects by modifying proteins through the formation of stable amide bonds with primary amines. This modification can alter the protein’s function, localization, and interactions with other molecules. The compound targets proteins involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfosuccinimidyl Oleate Sodium: Another sulfosuccinimidyl ester derivative used for similar applications.
Sulfosuccinimidyl Stearate Sodium: A derivative with a longer fatty acid chain.
Uniqueness
Sulfosuccinimidyl Palmitate Sodium is unique due to its specific fatty acid chain length (palmitic acid) and its ability to enhance the solubility of modified proteins in aqueous environments. This makes it particularly useful for studies involving membrane proteins and lipid modifications.
Properties
Molecular Formula |
C20H34NNaO7S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
sodium;1-hexadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C20H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)28-21-18(22)16-17(20(21)24)29(25,26)27;/h17H,2-16H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
KWVRVQJZBPYBGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.